(4-Benzoylphenyl) 2-nitrobenzoate
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Overview
Description
(4-Benzoylphenyl) 2-nitrobenzoate is an organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylphenyl) 2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of benzoylphenyl compounds followed by esterification. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the benzoylphenyl compound. The esterification step involves reacting the nitrobenzoyl compound with an alcohol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Benzoylphenyl) 2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, where substituents like halogens can be introduced onto the aromatic ring.
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Halogens (e.g., bromine) with a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: Formation of (4-Benzoylaminophenyl) 2-nitrobenzoate.
Substitution: Formation of halogenated derivatives such as (4-Bromobenzoylphenyl) 2-nitrobenzoate.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
(4-Benzoylphenyl) 2-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (4-Benzoylphenyl) 2-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The benzoyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzoylphenyl) 4-nitrobenzoate
- (4-Benzoylphenyl) 3-nitrobenzoate
- (4-Benzoylphenyl) 2-chlorobenzoate
Uniqueness
(4-Benzoylphenyl) 2-nitrobenzoate is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. The presence of both benzoyl and nitro groups provides a balance of hydrophobic and electron-withdrawing properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-benzoylphenyl) 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c22-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)26-20(23)17-8-4-5-9-18(17)21(24)25/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTFSRJCBDIXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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